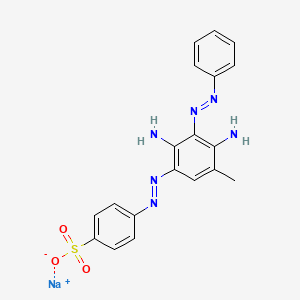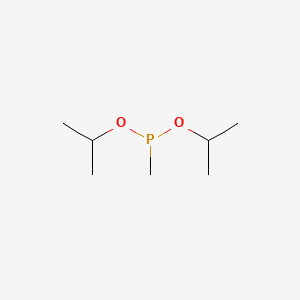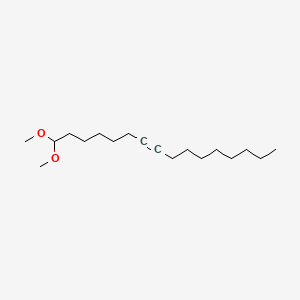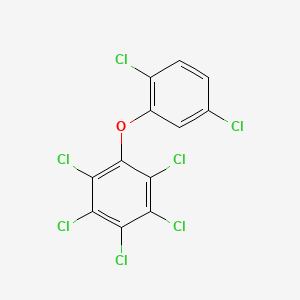
2,2',3,4,5,5',6-Heptachlorodiphenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2',3,4,5,5',6-七氯二苯醚是一种多氯二苯醚(PCDE),分子式为C12H3Cl7O。该化合物属于一类以其在环境中的持久性和潜在生物积累性而闻名的化学物质。它的特征是七个氯原子连接到二苯醚结构上,使其高度氯化且稳定。
准备方法
合成路线和反应条件
2,2',3,4,5,5',6-七氯二苯醚的合成通常涉及氯酚与氯苯的缩合反应。一种常见的方法是在高温下热解五氯酚(PCP)和六氯苯(HCB)。 例如,HCB在340°C下热解6小时会导致各种多氯二苯醚的形成,包括七氯二苯醚 .
工业生产方法
多氯二苯醚的工业生产方法通常涉及类似的高温缩合反应。这些过程通常在密封反应器中进行,以控制反应环境并确保形成所需的氯化产物。催化剂和特定反应条件的使用可以进一步优化目标化合物的产率和纯度。
化学反应分析
反应类型
2,2',3,4,5,5',6-七氯二苯醚可以发生多种化学反应,包括:
氧化: 这种反应会导致形成更多氧化产物,例如多氯二苯并呋喃(PCDF)。
还原: 还原反应可以去除氯原子,导致氯化程度较低的二苯醚。
取代: 在适当条件下,氯原子可以被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾(KMnO4)和过氧化氢(H2O2)。
还原: 可以使用硼氢化钠(NaBH4)或氢化铝锂(LiAlH4)等还原剂。
取代: 亲核试剂如氢氧化钠(NaOH)或氢氧化钾(KOH)可以促进取代反应。
主要产物
氧化: 多氯二苯并呋喃(PCDF)
还原: 氯化程度较低的二苯醚
取代: 具有不同官能团的二苯醚
科学研究应用
2,2',3,4,5,5',6-七氯二苯醚在科学研究中有多种应用:
生物学: 研究其在生物体中的生物积累和毒理学效应。
医学: 研究其对人类健康的潜在影响及其作为环境污染物的角色。
工业: 用于生产阻燃剂和其他工业化学品。
作用机制
2,2',3,4,5,5',6-七氯二苯醚的作用机制涉及其与生物分子和途径的相互作用。由于其高度氯化,它具有抗降解性,可以在环境中持久存在。它可以与细胞受体结合并破坏正常的细胞功能,从而导致毒性作用。该化合物还可以诱导氧化应激并干扰内分泌信号通路。
相似化合物的比较
类似化合物
2,2',3,4,4',5,5'-七氯联苯: 另一种具有类似环境持久性的高度氯化化合物.
2,2',3,3',4,5,6-七氯二苯醚: 一种氯原子位置不同的结构异构体.
六氯二苯醚: 一种含有六个氯原子的氯化程度较低的二苯醚.
独特性
2,2',3,4,5,5',6-七氯二苯醚的独特性在于其特定的氯原子排列,这会影响其化学性质和反应活性。其高度氯化使其特别稳定且抗降解,从而使其在环境中持久存在。
属性
CAS 编号 |
727738-97-8 |
|---|---|
分子式 |
C12H3Cl7O |
分子量 |
411.3 g/mol |
IUPAC 名称 |
1,2,3,4,5-pentachloro-6-(2,5-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H3Cl7O/c13-4-1-2-5(14)6(3-4)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H |
InChI 键 |
CFYZMYMEFYKOFG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



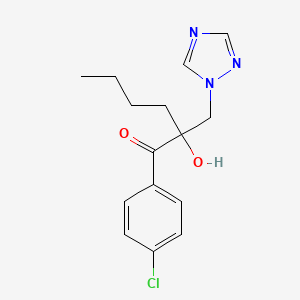
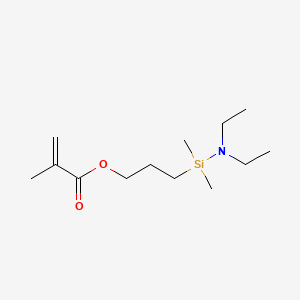
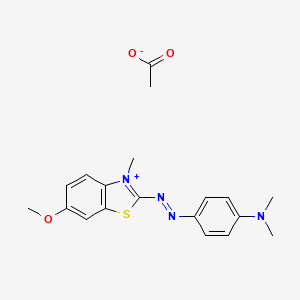
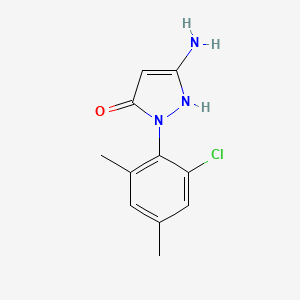

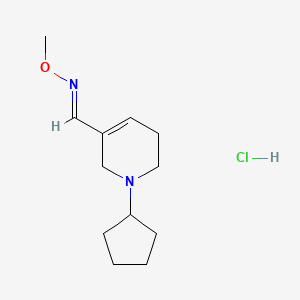
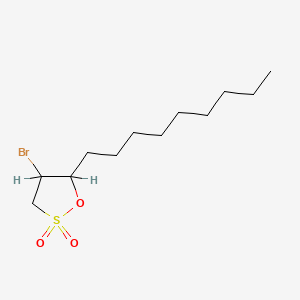
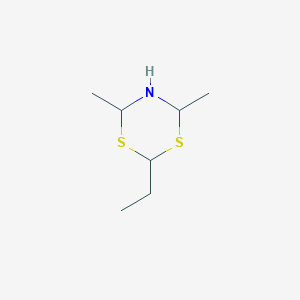
![1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine](/img/structure/B12689128.png)
